Enalapril

Vue d'ensemble

Description

Enalapril is a medication primarily used to treat high blood pressure, heart failure, and diabetic kidney disease. It belongs to the class of drugs known as angiotensin-converting enzyme inhibitors. This compound is a prodrug, which means it is converted into its active form, enalaprilat, in the body. This compound works by relaxing blood vessels, thereby lowering blood pressure and improving blood flow.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Enalapril is synthesized through a multi-step process. The synthesis begins with the preparation of the key intermediate, L-alanyl-L-proline. This intermediate is then coupled with a phenylbutyric acid derivative to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction.

Industrial Production Methods: In industrial settings, this compound is produced by reacting L-alanyl-L-proline with a phenylbutyric acid derivative under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product. The industrial process ensures high yield and purity of this compound, making it suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions: Enalapril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound is hydrolyzed in the liver to form its active metabolite, enalaprilat. This reaction is catalyzed by liver enzymes.

Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of various oxidation products.

Substitution: this compound can participate in substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Major Products Formed: The major product formed from the hydrolysis of this compound is enalaprilat, which is the active form of the drug. Oxidation and substitution reactions can lead to the formation of various by-products, depending on the reagents and conditions used .

Applications De Recherche Scientifique

Indications

Enalapril is primarily indicated for:

- Hypertension : Effective in lowering blood pressure across various forms of hypertension, including essential and renovascular hypertension.

- Heart Failure : Improves symptoms and functional capacity in patients with heart failure, particularly those with reduced ejection fraction.

- Asymptomatic Left Ventricular Dysfunction : Helps prevent progression to symptomatic heart failure.

Hypertension Management

This compound effectively lowers blood pressure without causing reflex tachycardia. Studies have shown that it maintains antihypertensive effects for at least 24 hours after administration. Long-term use leads to further reductions in blood pressure and improved patient outcomes .

Heart Failure Treatment

This compound has demonstrated significant benefits in patients with heart failure:

- Symptom Improvement : Clinical trials indicate improved exercise tolerance and reduced breathlessness .

- Echocardiographic Enhancements : Reductions in left ventricular dimensions and improvements in systolic time intervals have been observed .

- Long-term Benefits : Patients on this compound show increased exercise capacity over extended treatment periods .

Cardiovascular Risk Reduction

Research indicates that this compound may reduce arterial stiffness, which is particularly beneficial for populations at risk for cardiovascular diseases, such as those with rheumatoid arthritis .

Case Study 1: Heart Failure Improvement

In a double-blind study involving 20 patients with heart failure, this compound treatment led to significant improvements in functional class and exercise performance over eight weeks. Plasma concentrations of harmful hormones decreased while beneficial potassium levels increased .

Case Study 2: Hypertension Control

A randomized controlled trial showed that patients receiving this compound experienced a significant drop in systolic blood pressure compared to those on placebo. The study highlighted the drug's efficacy even in patients with low-renin hypertension .

Data Tables

Mécanisme D'action

Enalapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels. By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to the relaxation of blood vessels and a decrease in blood pressure. The molecular targets of this compound include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation and fluid balance .

Comparaison Avec Des Composés Similaires

Lisinopril: Similar to enalapril, lisinopril is used to treat high blood pressure and heart failure. lisinopril is not a prodrug and is active in its administered form.

Ramipril: Ramipril is another angiotensin-converting enzyme inhibitor with similar uses. It is also a prodrug, converted to its active form, ramiprilat, in the body.

Captopril: Captopril is an older angiotensin-converting enzyme inhibitor that is also used to treat hypertension and heart failure. Unlike this compound, captopril contains a sulfhydryl group, which can lead to different side effects and interactions.

Uniqueness of this compound: this compound is unique in its pharmacokinetic properties, including its conversion to the active metabolite enalaprilat. This conversion allows for a longer duration of action compared to some other angiotensin-converting enzyme inhibitors. Additionally, this compound has been shown to have a favorable safety profile and is well-tolerated by most patients .

Activité Biologique

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article delves into its biological activity, mechanisms of action, clinical efficacy, and research findings.

This compound is a prodrug that is converted in the liver to its active form, enalaprilat. This conversion is crucial for its pharmacological effects. The primary mechanism involves the inhibition of ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in:

- Decreased blood pressure : By reducing vascular resistance.

- Increased plasma renin activity : Due to the loss of feedback inhibition from angiotensin II.

- Reduced aldosterone secretion : Although long-term use may normalize aldosterone levels .

Additionally, this compound may influence bradykinin levels, which can contribute to its vasodilatory effects, although this mechanism is not fully understood .

Hypertension

This compound has demonstrated significant efficacy in lowering blood pressure across various populations. A multicenter trial involving 265 patients with essential hypertension showed that monotherapy with this compound resulted in normotension in 73% of younger patients and about 50% of middle-aged patients after eight weeks .

Heart Failure

In patients with chronic heart failure, this compound has been associated with improvements in symptoms and exercise capacity. A study involving 36 patients on stable digoxin and diuretic therapy found significant improvements in functional class and exercise duration after three months of this compound treatment compared to placebo .

Case Studies

-

Effects on Arterial Stiffness :

A randomized controlled trial assessed the impact of this compound on arterial stiffness in women with rheumatoid arthritis. After 12 weeks, the group receiving this compound showed a trend towards reduced Cardio-Ankle Vascular Index (CAVI), suggesting potential cardiovascular benefits beyond blood pressure reduction . -

Inflammation and Cardiovascular Risk :

Chronic treatment with this compound has been shown to attenuate levels of pro-inflammatory cytokines, indicating a possible role in reducing cardiovascular risk factors associated with inflammation .

Summary of Clinical Studies

| Study Focus | Population | Duration | Key Findings |

|---|---|---|---|

| Essential Hypertension | 265 patients | 8 weeks | Normotension achieved in 73% younger patients |

| Chronic Heart Failure | 36 patients | 3 months | Significant improvement in symptoms and exercise |

| Rheumatoid Arthritis | 53 women | 12 weeks | Trend towards reduced CAVI |

Propriétés

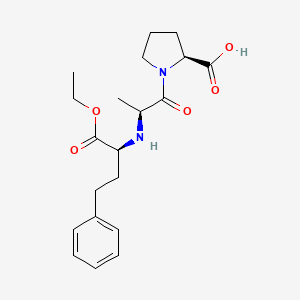

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSMTUPTTWBMN-XIRDDKMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76095-16-4 (maleate) | |

| Record name | Enalapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022982 | |

| Record name | Enalapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.64X10+4 mg/L at 25 °C, 2.13e-01 g/L | |

| Record name | Enalapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated., Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals. | |

| Record name | Enalapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

75847-73-3 | |

| Record name | Enalapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75847-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PN84IO1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enalapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-144.5, 143 - 144.5 °C | |

| Record name | Enalapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does enalapril exert its antihypertensive effects?

A1: this compound, a prodrug, is metabolized to enalaprilat in the liver. Enalaprilat acts as a highly selective, competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure. [, , ]

Q2: Does this compound affect tissue renin-angiotensin systems differently than other ACE inhibitors?

A2: Research suggests that this compound may have differential effects on tissue ACE activities compared to other ACE inhibitors like captopril. [] In a study on rats with heart failure, this compound, but not captopril, significantly decreased serum and lung ACE activities, while only captopril inhibited aortic ACE activity. [] This suggests potential for targeted effects depending on the ACE inhibitor used.

Q3: How does this compound impact cardiac sympathetic activity in heart failure patients?

A3: Studies using [123I]-metaiodobenzylguanidine (MIBG), a norepinephrine analog, suggest that this compound improves cardiac sympathetic neuronal uptake function in heart failure patients. [] This improvement was observed alongside a lack of significant decrease in plasma norepinephrine concentrations, suggesting a targeted effect on cardiac neurons. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound maleate is C20H28N2O5 · C4H4O4, and its molecular weight is 492.5 g/mol.

Q5: Are there any specific material compatibility or stability issues associated with this compound?

A5: While the provided research papers primarily focus on the pharmacological aspects of this compound, information regarding material compatibility and stability under various conditions is limited. Further investigation into these aspects might be necessary for specific applications beyond its pharmaceutical use.

Q6: How is this compound absorbed and metabolized in the body?

A7: this compound is administered orally and is rapidly absorbed from the gastrointestinal tract. [] It undergoes hydrolysis in the liver to its active metabolite, enalaprilat, which is a more potent ACE inhibitor than this compound itself. [, , ]

Q7: Does probenecid affect this compound pharmacokinetics?

A8: Yes, probenecid pretreatment has been shown to increase both the peak serum concentration and area under the curve (AUC) of this compound and enalaprilat, while decreasing their renal clearance and total drug recovery. [] This suggests that probenecid may interfere with the renal excretion of this compound and its active metabolite.

Q8: Does this compound exhibit a linear pharmacokinetic profile?

A9: While this compound generally exhibits linear pharmacokinetics, research suggests that factors like serum creatinine, severity of heart failure, basal metabolic rate, and body weight can influence enalaprilat trough levels, particularly in chronic heart failure patients. [] This highlights the importance of individual dose adjustments in certain patient populations.

Q9: What is the efficacy of this compound compared to other antihypertensive agents like nifedipine and losartan?

A9: Multiple studies have compared the efficacy of this compound to other antihypertensive medications.

- This compound vs. Metoprolol: A study comparing this compound and metoprolol in patients with mild to moderate essential hypertension found both drugs to be safe and effective as initial therapy. [] Both treatments significantly reduced blood pressure, with this compound consistently showing a greater reduction in systolic blood pressure. []

- This compound vs. Ramipril: In a study comparing this compound and ramipril in patients with mild-to-moderate essential hypertension, ramipril exhibited a greater reduction in 24-hour ambulatory diastolic and systolic blood pressure. []

Q10: Are there any known resistance mechanisms to this compound?

A10: While the research provided does not explicitly mention specific resistance mechanisms to this compound, it's important to note that individual patient response to ACE inhibitors can vary. Factors influencing efficacy may include genetic polymorphisms affecting the renin-angiotensin system, concomitant medications, and underlying comorbidities.

Q11: What analytical techniques are used to determine this compound and enalaprilat concentrations?

A11: Various analytical methods have been developed and validated for the quantitative determination of this compound and enalaprilat in biological samples, including:

- Liquid chromatography–tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been widely employed to quantify this compound and enalaprilat in human plasma. [, , ]

- High-performance liquid chromatography (HPLC) coupled with various detection methods: HPLC with ultraviolet (UV) detection and HPLC-MS have been used to analyze this compound in different matrices, including Caco-2 cell monolayers. [, ]

Q12: What are the typical validation parameters for these analytical methods?

A15: Analytical methods for this compound and enalaprilat are rigorously validated for accuracy, precision, linearity, sensitivity, selectivity, recovery, and stability. [, , ] These parameters ensure the reliability and reproducibility of the analytical data generated.

Q13: Has this compound been investigated for potential applications beyond hypertension and heart failure?

A16: While the provided research focuses primarily on cardiovascular applications of this compound, its influence on various physiological processes like inflammation and angiogenesis has prompted investigations in other areas, including diabetic retinopathy. [] Preclinical studies have shown this compound to potentially mitigate retinal damage by altering the expression of key growth factors involved in diabetic retinopathy, highlighting its potential therapeutic breadth. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.